molecular formula C17H20O4 B11715654 Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone

Cat. No.: B11715654
M. Wt: 288.34 g/mol
InChI Key: ILDOPFPVKCJJIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone typically involves multiple steps, starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile . The resulting bicyclo[3.3.1]nonane derivative is then subjected to further functionalization to introduce the dioxolane ring and the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity . The reaction conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone is a complex organic compound characterized by its unique bicyclic structure, which includes a spirocyclic moiety and a dioxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.

Chemical Structure and Properties

The chemical formula for this compound is C17H20O4C_{17}H_{20}O_{4}, with a molecular weight of 288.34 g/mol. The structural features of this compound contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC17H20O4C_{17}H_{20}O_{4}
Molecular Weight288.34 g/mol
Purity≥95%

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of bicyclo[3.3.1]nonane structures can inhibit the growth of various cancer cell lines, including murine P388 lymphocytic leukemia and human breast and stomach cancer cell lines . The unique structural motifs present in this compound may enhance its efficacy against tumor cells.
  • Inflammation Modulation : The compound's potential to modulate inflammatory responses has been noted, making it a candidate for further exploration in treating inflammatory diseases.
  • Neuropharmacological Effects : Similar compounds have shown activity as orexin receptor antagonists, which are relevant for treating disorders such as anxiety and sleep disorders . The interaction studies involving binding assays with specific receptors could elucidate the pharmacological profile of this compound.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve:

  • Binding Assays : These assays help determine how the compound interacts with specific biological targets, including receptors and enzymes.
  • Pharmacokinetics : Studies on metabolic stability and half-life are essential to predict how the compound behaves in vivo.

Case Studies

A notable case study highlighted the synthesis and biological evaluation of similar bicyclic compounds, demonstrating their potential as therapeutic agents against cancer and inflammation . The study employed various synthetic pathways, including hypervalent iodine oxidation and intramolecular aldol reactions, to yield functionalized derivatives with promising biological activities.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

phenyl(spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-yl)methanone

InChI

InChI=1S/C17H20O4/c18-16(12-4-2-1-3-5-12)13-8-14-10-19-11-15(9-13)17(14)20-6-7-21-17/h1-5,13-15H,6-11H2

InChI Key

ILDOPFPVKCJJIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3CC(CC2COC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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